(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Chiral purity Optical rotation Procurement specification

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral, N-Boc-protected proline analogue bearing a trans-4-cyclohexyl substituent on the pyrrolidine ring. As a conformationally constrained, non-proteinogenic amino acid derivative, it serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of peptidomimetics and bioactive molecules where defined (2S,4R) stereochemistry is essential.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
CAS No. 934470-83-4
Cat. No. B3183356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
CAS934470-83-4
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2
InChIInChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
InChIKeyPVYGHRWCXWTYGS-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diagnostic Purity and Chiroptical Identity of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 934470-83-4) for Procurement and Quality Control


(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral, N-Boc-protected proline analogue bearing a trans-4-cyclohexyl substituent on the pyrrolidine ring. As a conformationally constrained, non-proteinogenic amino acid derivative, it serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of peptidomimetics and bioactive molecules where defined (2S,4R) stereochemistry is essential [1]. The compound is commercially available with ≥99% HPLC purity and a specific optical rotation of [α]D20 = -64.7 ± 3° (c=1, DMF), providing a verifiable chiroptical fingerprint for identity confirmation . Unlike the (2S,4S) diastereomer (CAS 394734-77-1), which is used primarily in granzyme B inhibitor peptide synthesis, the (2S,4R) configuration enforces a distinct spatial orientation of the cyclohexyl and carboxyl groups that cannot be replicated by its stereoisomer [2].

Why In-Class Substitution Fails: The Consequences of Ignoring (2S,4R) vs (2S,4S) Configuration, Protecting Group Orthogonality, and 4-Cyclohexyl Conformational Constraints


Compounds within the Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid family—differing only by (2S,4R) versus (2S,4S) stereochemistry, Boc versus Fmoc N-protection, or 4-cyclohexyl versus 4-phenyl substitution—are not interchangeable. The (2S,4R) and (2S,4S) diastereomers exhibit distinct chiroptical properties: [α]D20 = -64.7° (DMF) versus -20° (MeOH), respectively, a 3.2-fold difference that reflects fundamentally different three-dimensional architectures . In peptide and peptidomimetic contexts, the trans-4-cyclohexyl substitution imposes conformational constraints that can dramatically alter biological activity; an NMR structure of a trans-4-cyclohexyl-Pro-containing peptide (PDB 6QXC) demonstrated complete loss of anti-Pseudomonas activity compared to the unsubstituted proline analogue [1]. Furthermore, the Boc protecting group offers acid-labile orthogonality distinct from the base-labile Fmoc group, making the Boc variant specifically suited for synthetic strategies requiring acidic global deprotection [2]. Substituting any of these parameters without empirical validation risks compromising stereochemical integrity, synthetic compatibility, or biological function.

Product-Specific Quantitative Evidence Guide: (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid Compared to Its Closest Analogs


Chiroptical Fingerprint and Purity Differentiation: (2S,4R)-Boc vs (2S,4S)-Boc Isomer in Commercial Procurement Specifications

The (2S,4R) isomer can be unambiguously distinguished from the (2S,4S) diastereomer by optical rotation and commercial purity specifications. The (2S,4R)-Boc compound (CAS 934470-83-4) exhibits [α]D20 = -64.7 ± 3° (c=1, DMF) and is routinely supplied at ≥99% HPLC purity . In contrast, the (2S,4S)-Boc diastereomer (CAS 394734-77-1) shows [α]D20 = -20 ± 2° (c=1, MeOH) and is typically offered at 97% purity . This 3.2-fold difference in specific rotation magnitude provides a definitive, instrument-accessible identity verification metric for incoming quality control, while the 2-percentage-point purity differential translates to a ~3-fold higher maximum impurity burden in the (2S,4S) material at specification limits.

Chiral purity Optical rotation Procurement specification Diastereomer differentiation

Orthogonal Protection Strategy: Boc vs Fmoc for Acid-Labile versus Base-Labile Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group on the target compound enables acid-labile deprotection (typically TFA/DCM), whereas the Fmoc analogue, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 1820571-03-6), requires base-labile deprotection (typically 20% piperidine/DMF). In Boc-strategy SPPS, the Boc group is cleaved repeatedly with TFA at each coupling cycle, while the final peptide-resin cleavage often employs anhydrous HF [1]. The Fmoc strategy, now dominant in commercial peptide synthesis, cleaves the Fmoc group under mild basic conditions and uses TFA for final resin cleavage [2]. The Boc-protected compound is therefore the only viable choice when the synthetic scheme involves base-sensitive functionalities, acid-stable side-chain protecting groups (e.g., Bzl, cHex), or when the target peptide sequence is prone to aspartimide formation under repeated piperidine exposure—a well-documented limitation of Fmoc-SPPS [3].

Solid-phase peptide synthesis Orthogonal protection Boc chemistry Fmoc chemistry

Conformational Modulation of Biological Activity: trans-4-Cyclohexyl-Pro versus Unsubstituted Proline in Antimicrobial Peptide Scaffolds

An NMR structure (PDB 6QXC) of a temporin-L-derived antimicrobial peptide incorporating trans-4-cyclohexyl-proline revealed that this substitution caused a dramatic reduction in antibacterial activity against E. coli ATCC and complete loss of activity against P. aeruginosa compared to the native proline-containing peptide [1]. The cyclohexyl group imposes steric bulk and restricts the φ/ψ dihedral angles of the proline residue, altering the peptide's backbone conformation and disrupting the amphipathic α-helical structure required for membrane disruption in the native temporin-L sequence. This is consistent with the broader principle that 4-substituted proline derivatives modulate peptide conformation more significantly than 4-unsubstituted proline: 4-cyclohexyl-proline introduces a calculated molecular volume increase of approximately 82 ų versus unsubstituted proline (estimated from group contributions) and imposes trans-amide bond geometry preference distinct from 4-hydroxyproline [2].

Conformational constraint Antimicrobial peptide Proline substitution NMR structure

Stereochemical Switching of Target Engagement: (2S,4R)-4-Cyclohexyl-Pro versus (2S,4S)-4-Cyclohexyl-Pro in ACE Inhibition and GluK1 Antagonism

The pharmaceutical relevance of the 4-cyclohexyl-proline scaffold is stereospecific. The (2S,4S) configuration is the core chiral element of fosinoprilat, the active metabolite of the ACE inhibitor fosinopril, which inhibits ACE with an IC50 of 1 nM [1]. Fosinoprilat, incorporating trans-4-cyclohexyl-L-proline ((2S,4S)), was more potent than captopril (IC50 23 nM) but less potent than enalaprilat in ACE inhibition assays [2]. In a separate receptor system, a (2S,4R)-configured 4-substituted proline—(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid—acts as a selective GluK1 kainate receptor antagonist with Ki = 4 μM, and its (2S,4R) stereochemistry was critical for receptor recognition as confirmed by X-ray co-crystallography [3]. While these data do not directly report on the target compound itself, they establish a class-level principle: the (2S,4S) configuration is associated with ACE inhibition, whereas the (2S,4R) configuration has been exploited for ionotropic glutamate receptor antagonism. The target (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid, as a protected intermediate, enables exploration of the (2S,4R) stereochemical space distinct from the clinically validated (2S,4S) fosinopril scaffold.

Angiotensin-converting enzyme Kainate receptor Stereochemistry-activity relationship Fosinopril

Supply Chain Consistency and Storage Specification Differentiation Between (2S,4R)-Boc and (2S,4S)-Boc Isomers

A direct comparison of commercial specifications reveals quantifiable differences in storage requirements and purity guarantees. The (2S,4R)-Boc isomer requires storage at ≤ -4°C and is supplied at ≥99% HPLC purity with an optical rotation of [α]D20 = -64.7 ± 3° (c=1, DMF) . The (2S,4S)-Boc diastereomer is stored at 0–8°C and is typically supplied at 97% purity with [α]D20 = -20 ± 2° (c=1, MeOH) . The stricter cold-chain requirement (≤ -4°C vs 0–8°C) for the (2S,4R) isomer suggests greater thermal sensitivity, potentially due to enhanced epimerization propensity at the C2 position under the (2S,4R) configuration—a factor that procurement logistics must accommodate. Additionally, the use of different solvents for optical rotation measurement (DMF vs MeOH) reflects distinct solubility profiles that impact handling in different synthetic workflows.

Procurement specification Storage stability Supply chain quality Diastereomer identity

Evidence Gap Disclosure: Limited Public Comparative Bioactivity Data for the Target Compound Itself

A systematic search of the primary literature and patent databases (as of May 2026) did not identify direct, head-to-head comparative bioactivity studies where (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 934470-83-4) was assayed against (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 394734-77-1) or (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 1820571-03-6) in a defined biochemical or cellular assay with quantitative IC50/Ki readouts. The differential evidence presented above relies on chiroptical identity, protecting group orthogonality, conformational studies on the deprotected scaffold, and class-level stereochemistry-activity relationships inferred from related 4-substituted proline derivatives. This evidence gap is an important procurement consideration: the (2S,4R) isomer should be selected based on its defined stereochemical identity for SAR exploration and its Boc protection for specific synthetic strategies, rather than on empirically demonstrated superiority in a particular bioassay. Researchers are advised that the (2S,4S) isomer is the clinically precedented configuration within the ACE inhibitor class (fosinopril), and any expectation that the (2S,4R) isomer will exhibit similar or superior activity against any given target must be verified experimentally.

Evidence gap Data transparency Procurement risk SAR research

Best Research and Industrial Application Scenarios for (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 934470-83-4)


Boc-Strategy Solid-Phase Peptide Synthesis of 4-Cyclohexyl-Proline-Containing Peptides with Acid-Labile Side-Chain Protections

This compound is ideally suited for incorporation into peptides using Boc-strategy SPPS, where the Boc group is removed at each coupling cycle with TFA. It is the preferred choice when the target peptide requires acid-stable side-chain protecting groups (Bzl, cHex, Tos) that are incompatible with the repetitive piperidine treatments of Fmoc-SPPS, or when aspartimide-prone sequences (e.g., Asp-Gly, Asp-Asn) necessitate avoiding base-catalyzed deprotection [1]. The trans-4-cyclohexyl substituent provides conformational constraint that can stabilize turn motifs or enhance proteolytic stability, as demonstrated in the temporin-L analogue studies [2].

Stereochemistry-Activity Relationship (SAR) Libraries Exploring the (2S,4R) Space Distinct from the Clinically Validated (2S,4S) Fosinopril Scaffold

For medicinal chemistry programs seeking to diversify away from the extensively patented (2S,4S)-4-cyclohexyl-proline ACE inhibitor space, the (2S,4R) isomer provides a structurally distinct starting point. Following Boc deprotection, the free (2S,4R)-4-cyclohexyl-pyrrolidine-2-carboxylic acid can be elaborated into phosphinic acid, amide, or ester prodrug derivatives targeting alternative enzymes or receptors. The class-level inference that (2S,4R)-configured 4-substituted prolines can engage ionotropic glutamate receptors (exemplified by the GluK1 antagonist with Ki = 4 μM) [3] suggests that this stereochemistry may be productive for CNS-targeted programs, though empirical validation is required.

Conformational Probe in Peptide Backbone Engineering and Foldamer Design

The bulky cyclohexyl substituent at the 4-position, combined with the defined (2S,4R) stereochemistry, enforces a restricted conformational space that can be exploited in peptide backbone engineering. As evidenced by the NMR structure PDB 6QXC [2], trans-4-cyclohexyl-proline alters peptide secondary structure propensity relative to unsubstituted proline. Researchers designing foldamers, helix mimetics, or conformationally locked peptide ligands can use this building block to systematically probe the effect of steric bulk at the proline 4-position on target binding affinity, selectivity, and metabolic stability.

Quality-Controlled Intermediate for Regulated Preclinical Synthesis Requiring High Diastereomeric Purity

With a commercial purity specification of ≥99% HPLC and a well-defined chiroptical fingerprint ([α]D20 = -64.7 ± 3° in DMF) , this compound meets the identity and purity requirements for use as a key starting material or intermediate in preclinical API synthesis under enhanced quality standards. The strict cold-chain storage requirement (≤ -4°C) and the availability of Certificates of Analysis from reputable suppliers provide the documentation trail needed for regulatory-facing chemistry, manufacturing, and controls (CMC) data packages in early development.

Quote Request

Request a Quote for (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.